2-chloro-N-cyclopentylacetamide
Overview
Description
Scientific Research Applications
2-Chloro-N-cyclopentylacetamide is primarily used in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical reagent in proteomics research and other biochemical studies . Its unique structure makes it a valuable tool for studying various biochemical pathways and interactions.
Safety and Hazards
Preparation Methods
The synthesis of 2-chloro-N-cyclopentylacetamide typically involves the chlorination of 2-acetamido-2-methylcyclopentanone using iron(III) chloride as a catalyst . The reaction conditions include maintaining a controlled temperature and ensuring the purity of the reactants to achieve a high yield of the desired product . Industrial production methods may vary, but they generally follow similar principles of chlorination and amide formation.
Chemical Reactions Analysis
2-Chloro-N-cyclopentylacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopentylacetamide involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, similar compounds have been shown to bind to specific enzymes or receptors, altering their activity. For example, 2-chloro-N-phenylacetamide, a related compound, has been shown to bind to ergosterol in fungal cell membranes, disrupting their function .
Comparison with Similar Compounds
2-Chloro-N-cyclopentylacetamide can be compared to other similar compounds such as 2-chloro-N-phenylacetamide and 2-chloro-N-methylacetamide. These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity . The unique cyclopentyl group in this compound distinguishes it from these other compounds, potentially offering different interactions and applications in research.
Properties
IUPAC Name |
2-chloro-N-cyclopentylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWLIYWNXLKVGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363998 | |
Record name | 2-chloro-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125674-23-9 | |
Record name | 2-chloro-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.